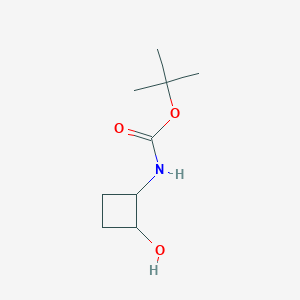

tert-butyl N-(2-hydroxycyclobutyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(2-hydroxycyclobutyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7(6)11/h6-7,11H,4-5H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUJIZNXJAXEJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to tert-butyl N-(2-hydroxycyclobutyl)carbamate: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and drug discovery, the demand for novel, three-dimensional scaffolds that can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates is incessant. Among these, saturated carbocycles have gained significant traction for their ability to serve as rigid, metabolically robust frameworks. tert-Butyl N-(2-hydroxycyclobutyl)carbamate is a bifunctional building block that embodies these desirable characteristics. Featuring a puckered cyclobutane core, a synthetically versatile secondary alcohol, and a readily cleavable tert-butoxycarbonyl (Boc) protected amine, this compound serves as a crucial intermediate for introducing the 1,2-amino-alcohol motif into complex molecular architectures.

This technical guide provides a comprehensive overview of the chemical properties, stereoselective synthesis, reactivity, and applications of this compound. The content herein is curated for researchers, medicinal chemists, and process development scientists, offering field-proven insights and detailed protocols to facilitate its effective use in the laboratory.

Physicochemical and Spectroscopic Properties

This compound exists as two primary diastereomers: cis and trans, depending on the relative orientation of the hydroxyl and N-Boc groups. This stereochemical relationship is a critical determinant of the molecule's three-dimensional shape and, consequently, its utility in directing pharmacophores into precise vectors for target engagement.[1]

Core Chemical Properties

The fundamental properties of the parent compound are summarized below. It is important to note that physical properties such as melting point can vary between the cis and trans diastereomers.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₇NO₃ | [2] |

| Molecular Weight | 187.24 g/mol | [2][3] |

| IUPAC Name | This compound | N/A |

| Appearance | White to off-white solid | [4] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| XLogP3-AA | 0.9 | [2] |

Spectroscopic Characterization

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.4 ppm.[4] The proton attached to the nitrogen (NH) would appear as a broad singlet or doublet, typically between δ 5.0-7.0 ppm, which may exchange with D₂O.[4] The protons on the cyclobutane ring would appear as complex multiplets in the aliphatic region (δ 1.5-2.5 ppm), with the two carbinol protons (CH-O and CH-N) shifted further downfield (typically δ 3.5-4.5 ppm).[4] The coupling constants between the protons on the cyclobutane ring are diagnostic for determining the cis or trans stereochemistry.

-

¹³C NMR: The carbon spectrum will feature a distinct signal for the quaternary carbon of the Boc group around δ 80 ppm and the methyl carbons around δ 28 ppm.[7] The carbonyl carbon of the carbamate will appear further downfield, typically around δ 155-157 ppm. The four carbons of the cyclobutane ring will resonate in the aliphatic region, with the two carbons bearing the heteroatoms (C-O and C-N) appearing between δ 50-75 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational frequencies would include a broad O-H stretch from the alcohol at approximately 3300-3500 cm⁻¹, an N-H stretch from the carbamate around 3300 cm⁻¹, and a strong C=O stretch from the carbamate carbonyl group near 1680-1700 cm⁻¹.

Synthesis and Purification

The synthesis of this compound typically begins with a suitable cyclobutane precursor, such as 2-aminocyclobutanol. The critical step is the chemoselective protection of the amino group in the presence of the hydroxyl group.

Synthetic Workflow Overview

A common synthetic route involves the preparation of the key intermediate, 2-aminocyclobutanol, which can be synthesized via several methods, including the photocyclization of α-amido alkylaryl ketones or the reaction of nitrogen nucleophiles with 1,2-bis(trimethylsilyloxy)cyclobutene.[8][9][10] Once the amino alcohol is obtained, a standard Boc-protection protocol is employed.

Field-Proven Experimental Protocol: Boc Protection of 2-Aminocyclobutanol

This protocol describes a robust and high-yielding method for the N-tert-butoxycarbonylation of an amino alcohol.[4] The procedure is adapted from similar transformations and is designed to be self-validating through careful control of stoichiometry and reaction conditions.[11][12]

Materials:

-

2-Aminocyclobutanol (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.05-1.1 equiv)

-

Sodium bicarbonate (NaHCO₃) (1.2 equiv)

-

1,4-Dioxane

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 2-aminocyclobutanol (1.0 equiv) in a 2:1 mixture of 1,4-dioxane and water.

-

Causality: The dioxane/water solvent system is chosen to ensure the solubility of both the polar amino alcohol starting material and the nonpolar Boc₂O reagent.

-

-

Base Addition: Add sodium bicarbonate (1.2 equiv) to the solution and stir until it dissolves. Cool the mixture to 0 °C using an ice-water bath.

-

Causality: A mild inorganic base like NaHCO₃ is used to neutralize the acidic byproduct (tert-butoxycarboxylic acid) formed during the reaction, driving the equilibrium towards the product. Cooling prevents potential side reactions and controls the exotherm.

-

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.05 equiv) portion-wise to the stirred, cooled solution.

-

Causality: A slight excess of Boc₂O ensures complete consumption of the starting amine. Portion-wise addition helps to manage the reaction rate and any potential effervescence from CO₂ evolution.

-

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting amine.

-

Workup - Quenching and Extraction: Concentrate the reaction mixture under reduced pressure to remove the majority of the 1,4-dioxane. Add water to the remaining aqueous slurry and extract the product with ethyl acetate (3x).

-

Causality: The extraction isolates the desired organic product from the inorganic salts and water-soluble byproducts. Multiple extractions ensure a high recovery of the product.

-

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Causality: The water wash removes any remaining water-soluble impurities, while the brine wash begins the drying process by removing bulk water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure product.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound stems from the orthogonal reactivity of its functional groups.

-

The N-Boc Group: This is arguably the most important functional handle. The Boc group is exceptionally stable under a wide range of conditions, including basic, nucleophilic, and reductive environments, making it an ideal protecting group for multi-step syntheses.[12][13] Its primary utility lies in its facile removal under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in dioxane), which cleanly liberates the primary amine without affecting other acid-sensitive groups.[13][14] This deprotection step is often quantitative and generates volatile byproducts (isobutylene and CO₂), simplifying purification.

-

The Hydroxyl Group: The secondary alcohol is a versatile nucleophile and can undergo a variety of standard transformations. It can be:

-

Oxidized to the corresponding ketone (tert-butyl N-(2-oxocyclobutyl)carbamate) using reagents like pyridinium chlorochromate (PCC) or Swern oxidation conditions.[15]

-

Acylated to form esters using acid chlorides or anhydrides.

-

Alkylated to form ethers, typically after deprotonation with a strong base like sodium hydride.[16]

-

-

The Cyclobutane Scaffold: The non-planar, puckered cyclobutane ring serves as a conformationally restricted linker.[1][17] This rigidity reduces the entropic penalty of binding to a biological target, potentially increasing potency.[17] Furthermore, replacing flexible alkyl chains or planar aromatic rings with a cyclobutane scaffold is a validated strategy to improve metabolic stability, increase the fraction of sp³ carbons (a property correlated with clinical success), and explore three-dimensional chemical space.[18][19]

Applications in Research and Drug Development

This compound is a valuable building block primarily used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

-

Constrained Scaffolds and Linkers: The defined stereochemistry of the 1,2-disubstituted cyclobutane allows it to function as a constrained linker, precisely orienting different pharmacophoric elements. This strategy has been successfully employed in the design of potent and selective kinase inhibitors, where the cyclobutane moiety connects core heterocyclic systems to other binding groups.[17]

-

Bioisosteric Replacement: The cyclobutane ring can act as a saturated bioisostere for other chemical groups, including aromatic rings or gem-dimethyl functionalities.[18] This substitution can improve key drug-like properties such as solubility and metabolic stability by removing sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[18]

-

Access to Novel Chemical Space: As the pharmaceutical industry moves away from "flat" aromatic compounds, building blocks like this one provide access to under-explored three-dimensional chemical space.[19] Molecules with greater 3D character often exhibit higher selectivity and better physicochemical properties. The stereochemically rich cyclobutane core is an excellent starting point for creating such libraries.[20]

Safety and Handling

While a specific safety data sheet for this compound is not universally available, data from closely related compounds, such as the 3-hydroxy isomer, provides guidance on safe handling.[21]

| Hazard Information (Anticipated) | Details |

| GHS Pictograms | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed. |

| Precautionary Statements | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. |

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 2-8°C is recommended.[22]

Conclusion

This compound is a highly valuable and versatile synthetic building block with significant applications in modern drug discovery. Its unique structure, combining a conformationally rigid cyclobutane scaffold with orthogonally reactive hydroxyl and Boc-protected amine functionalities, provides a powerful platform for the synthesis of complex, three-dimensional molecules. By enabling precise control over stereochemistry and offering a route to improved metabolic stability and solubility, this compound serves as a key tool for researchers and scientists aiming to develop the next generation of therapeutic agents.

References

-

E. K. M. E. Abdel-gawad, F. A. Sløk, and M. J. T. Wanner, "Cyclobutanes in Small‐Molecule Drug Candidates," ChemMedChem, vol. 16, no. 12, pp. 1895–1911, 2021. [Online]. Available: [Link]

-

A. G. Griesbeck, S. Buhr, M. Oelgemöller, "Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction," Journal of the American Chemical Society, vol. 123, no. 20, pp. 4761–4767, 2001. [Online]. Available: [Link]

-

S. T. Kadam, S. S. Kim, "Chemoselective Boc protection of phenols and amino alcohols," ResearchGate, 2012. [Online]. Available: [Link]

-

M. C. Carreño, M. G. de la Torre, G. G. Barreda, A. Urbano, "N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions," Molecules, vol. 17, no. 9, pp. 10458-10468, 2012. [Online]. Available: [Link]

-

I. Collado, J. M. de la Torre, "Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical Purposes: Surfactants, Gelators and Metal Cation Ligands," Molecules, vol. 23, no. 9, p. 2267, 2018. [Online]. Available: [Link]

-

A. J. Scott, A. T. L. Lee, A. D. G. T. de Lucas, "Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library," Chemistry – A European Journal, vol. 25, no. 4, pp. 1017-1022, 2019. [Online]. Available: [Link]

-

WuXi Biology, "Alcohol Speed up Boc Protection of Primary Amines," [Online]. Available: [Link]

-

Organic Chemistry Portal, "Boc-Protected Amino Groups," [Online]. Available: [Link]

-

A. Isidro-Llobet, M. Álvarez, F. Albericio, "The Reactivity of the N-Boc Protecting Group: An Underrated Feature," ResearchGate, 2025. [Online]. Available: [Link]

-

E. van der Veken, et al., "Dual protection of amino functions involving Boc," RSC Publishing, 2013. [Online]. Available: [Link]

-

N. Armoush, P. Syal, et al., "Synthesis of Substituted 2-Amino-Cyclobutanones," Synthetic Communications, vol. 38, no. 10, pp. 1679-1687, 2008. [Online]. Available: [Link]

-

Molbase, "Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate," [Online]. Available: [Link]

-

W. F. Bailey, M. P. D. Ribeiro, "Chemistry of N-Boc-N-tert-butylthiomethyl-Protected α-Aminoorganostannanes: Diastereoselective Synthesis of Primary β-Amino Alcohols from α-Aminoorganostannanes," The Journal of Organic Chemistry, vol. 66, no. 11, pp. 3769–3778, 2001. [Online]. Available: [Link]

-

ResearchGate, "Synthesis of Substituted 2‐Amino‐cyclobutanones," 2025. [Online]. Available: [Link]

- Google Patents, "CN105481703A - Method for synthesizing (S)-2-aminobutanol," [Online].

-

N. Armoush, P. Syal, et al., "Synthesis of Substituted 2-Amino-Cyclobutanones," Loyola eCommons, 2008. [Online]. Available: [Link]

-

Supporting Information, "Characterization Data of the Products," [Online]. Available: [Link]

-

SpectraBase, "tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts," [Online]. Available: [Link]

- Google Patents, "CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof," [Online].

-

Organic Syntheses, "Carbazic acid, tert-butyl ester," [Online]. Available: [Link]

-

PubChem, "tert-Butyl (3-hydroxycyclobutyl)carbamate," [Online]. Available: [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tert-Butyl (3-hydroxycyclobutyl)carbamate | C9H17NO3 | CID 22594430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-tert-Butyl (3-hydroxycyclobutyl)carbamate | 389890-42-0 | PQA89042 [biosynth.com]

- 4. prepchem.com [prepchem.com]

- 5. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. tert-Butyl carbamate(4248-19-5) 13C NMR [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. " Synthesis of Substituted 2-Amino-Cyclobutanones" by Nicola Armoush, Preeti Syal et al. [ecommons.luc.edu]

- 10. ecommons.luc.edu [ecommons.luc.edu]

- 11. researchgate.net [researchgate.net]

- 12. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.co.uk [fishersci.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. echemi.com [echemi.com]

- 22. tert-Butyl (cis-3-hydroxycyclobutyl)(methyl)carbamate | 1033718-10-3 [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of tert-butyl N-(2-hydroxycyclobutyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to tert-butyl N-(2-hydroxycyclobutyl)carbamate, a valuable building block in medicinal chemistry and drug development. The document delves into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the preparation of this key intermediate. Emphasis is placed on the rationale behind the selection of starting materials, protecting group strategies, and reaction conditions to ensure both efficiency and stereochemical control. This guide is intended to serve as a practical resource for researchers and scientists engaged in the synthesis of complex molecules incorporating the 2-aminocyclobutanol motif.

Introduction: The Significance of the 2-Aminocyclobutanol Scaffold

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern drug discovery. Its rigid, three-dimensional structure allows for the precise spatial orientation of substituents, enabling enhanced binding to biological targets and improved pharmacokinetic profiles. Within this class of compounds, the 2-aminocyclobutanol moiety is of particular interest. The presence of both a hydroxyl and an amino group on a constrained four-membered ring provides a versatile platform for the introduction of diverse functionalities, making it a valuable component in the design of novel therapeutics.

This compound serves as a key protected intermediate in the synthesis of more complex molecules. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1][2][3][4] This guide will explore the primary synthetic strategies for accessing this important building block, focusing on the practical aspects and chemical principles that govern these transformations.

Retrosynthetic Analysis: Devising a Synthetic Strategy

A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. The target molecule can be disconnected at the carbamate linkage, revealing the key precursor: 2-aminocyclobutanol.

Figure 2: Synthesis of 2-aminocyclobutanol from cyclobutene oxide.

Experimental Protocol: Synthesis of 2-Aminocyclobutanol

Materials:

-

Cyclobutene oxide

-

Ammonia (aqueous solution, e.g., 28-30%)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve cyclobutene oxide in ethanol.

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent and excess ammonia under reduced pressure using a rotary evaporator.

-

The crude 2-aminocyclobutanol can be purified by distillation or column chromatography.

Boc Protection of 2-Aminocyclobutanol

With 2-aminocyclobutanol in hand, the next step is the chemoselective protection of the amino group. Di-tert-butyl dicarbonate ((Boc)2O) is the reagent of choice for this transformation. [1][5]The reaction is typically carried out in the presence of a base to neutralize the carbonic acid byproduct. [1][6] Rationale for Experimental Choices:

-

Solvent: A mixed solvent system, such as dioxane/water or tetrahydrofuran (THF)/water, is often employed to ensure the solubility of both the amino alcohol and the (Boc)2O. [7]* Base: A mild base like sodium bicarbonate or triethylamine is sufficient to facilitate the reaction without promoting side reactions. [1][2]* Temperature: The reaction is typically run at room temperature to ensure high chemoselectivity for N-acylation over O-acylation.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Aminocyclobutanol

-

Di-tert-butyl dicarbonate ((Boc)2O)

-

Dioxane (or THF)

-

Water

-

Sodium bicarbonate (NaHCO3)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl)

-

Magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2-aminocyclobutanol in a mixture of dioxane and water.

-

Add sodium bicarbonate to the solution and stir until it dissolves.

-

To this stirred solution, add a solution of di-tert-butyl dicarbonate in dioxane dropwise at room temperature.

-

Continue stirring the reaction mixture at room temperature overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be purified by column chromatography on silica gel.

Synthetic Route II: From 1,2-bis(trimethylsilyloxy)cyclobutene

An alternative and versatile approach to substituted 2-aminocyclobutanes involves the reaction of 1,2-bis(trimethylsilyloxy)cyclobutene with nitrogen nucleophiles. [8][9]This method allows for the introduction of a variety of nitrogen-containing functional groups.

Rationale and Mechanistic Considerations

1,2-bis(trimethylsilyloxy)cyclobutene is an enol ether derivative that can react with carbamates under acidic conditions to afford the corresponding N-protected 2-aminocyclobutanone. [8][9]The subsequent reduction of the ketone provides the desired 2-hydroxycyclobutylcarbamate.

Figure 3: Synthesis via a cyclobutanone intermediate.

Experimental Protocol: Synthesis of tert-butyl N-(2-oxocyclobutyl)carbamate

Materials:

-

1,2-bis(trimethylsilyloxy)cyclobutene

-

tert-Butyl carbamate

-

1M HCl in diethyl ether

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

Procedure:

-

To a solution of 1,2-bis(trimethylsilyloxy)cyclobutene in diethyl ether, add tert-butyl carbamate.

-

Add 1M HCl in diethyl ether to the mixture.

-

Heat the reaction to reflux and monitor by TLC.

-

After completion, cool the reaction and quench with saturated aqueous sodium bicarbonate.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Reduction of the Ketone

The final step is the reduction of the ketone to the corresponding alcohol. Sodium borohydride (NaBH4) is a mild and effective reducing agent for this transformation, typically affording a mixture of cis and trans diastereomers. The choice of reducing agent and reaction conditions can influence the diastereoselectivity of the reduction.

Experimental Protocol: Reduction to this compound

Materials:

-

tert-butyl N-(2-oxocyclobutyl)carbamate

-

Methanol

-

Sodium borohydride (NaBH4)

-

Water

-

Ethyl acetate

-

Brine

-

Magnesium sulfate

Procedure:

-

Dissolve tert-butyl N-(2-oxocyclobutyl)carbamate in methanol and cool the solution in an ice bath.

-

Add sodium borohydride portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate to give the final product.

-

The diastereomers can be separated by column chromatography if necessary.

Data Summary

| Step | Starting Material | Reagents | Solvent | Key Conditions | Product | Typical Yield |

| Route I | ||||||

| Ring Opening | Cyclobutene oxide | Aqueous NH3 | Ethanol | Reflux | 2-Aminocyclobutanol | Moderate |

| Boc Protection | 2-Aminocyclobutanol | (Boc)2O, NaHCO3 | Dioxane/Water | Room Temp. | This compound | High |

| Route II | ||||||

| Addition | 1,2-bis(trimethylsilyloxy)cyclobutene | tert-butyl carbamate, HCl | Diethyl ether | Reflux | tert-butyl N-(2-oxocyclobutyl)carbamate | Good |

| Reduction | tert-butyl N-(2-oxocyclobutyl)carbamate | NaBH4 | Methanol | 0°C to RT | This compound | High |

Conclusion

The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of a particular route will depend on the availability of starting materials, desired stereochemistry, and the scale of the synthesis. The methods outlined in this guide provide robust and reliable protocols for accessing this valuable building block for drug discovery and development. A thorough understanding of the underlying chemical principles and careful execution of the experimental procedures are paramount to achieving high yields and purity.

References

-

Stereoselective Synthesis of 2-Aminocyclobutanols via Photocyclization of α-Amido Alkylaryl Ketones: Mechanistic Implications for the Norrish/Yang Reaction. Journal of the American Chemical Society.

-

Di-tert-butyl dicarbonate. chemeurope.com.

-

Synthesis of Substituted 2-Amino-Cyclobutanones. Loyola eCommons.

-

DI-tert-BUTYL DICARBONATE. Organic Syntheses.

-

Di-tert-butyl dicarbonate. Wikipedia.

-

Synthesis of Substituted 2‐Amino‐cyclobutanones | Request PDF. ResearchGate.

-

SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses.

-

Boc-Protected Amino Groups. Organic Chemistry Portal.

-

Di-tert-butyl dicarbonate: Application, synthesis and toxicity. ChemicalBook.

-

"Synthesis of Substituted 2-Amino-Cyclobutanones" by Nicola Armoush, Preeti Syal et al. Synthetic Communications.

-

Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal.

-

The photochemical and mechanochemical ring opening of cyclobutene from first principles. University of Illinois at Urbana-Champaign.

-

Carbamic acid, tert-butyl ester. Organic Syntheses.

-

Cyclobutene Ring Opening Reactions. ResearchGate.

-

2-Aminocyclobutan-1-ol. PubChem.

-

Tert-butyl carbamate synthesis. Sigma-Aldrich.

-

Conrotatory ring opening of cyclobutene. Imperial College London.

-

tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). MDPI.

-

tert-Butyloxycarbonyl protecting group. Wikipedia.

-

Amine Protection and Deprotection. Master Organic Chemistry.

-

Dual protection of amino functions involving Boc. RSC Publishing.

-

Thermodynamic Control of the Electrocyclic Ring Opening of Cyclobutenes: C=X Substituents at C-3 Mask the Kinetic Torquoselectivity. PMC - NIH.

-

Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central.

-

Amine Protection / Deprotection. Fisher Scientific.

-

Examples Of Electrocyclic Reactions. Imperial College London.

-

Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH). PMC - NIH.

-

Tert-butyl carbamate derivative and preparation method and application thereof. Google Patents.

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. NIH.

-

Synthesis of N-BOC amines by various routes. ResearchGate.

-

Process for the production of tert-butyl N-(2-bromoethyl)carbamate. Google Patents.

-

N-Boc-lactam derivative and its production method, and cyclic amine... Google Patents.

-

(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses.

-

tert-butyl N-(2-hydroxyethyl)carbamate. PubChem.

Sources

- 1. Di-tert-butyl_dicarbonate [chemeurope.com]

- 2. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. ecommons.luc.edu [ecommons.luc.edu]

- 9. " Synthesis of Substituted 2-Amino-Cyclobutanones" by Nicola Armoush, Preeti Syal et al. [ecommons.luc.edu]

An In-depth Technical Guide to the Stereochemistry of tert-butyl N-(2-hydroxycyclobutyl)carbamate

This guide provides a comprehensive examination of the stereochemical landscape of tert-butyl N-(2-hydroxycyclobutyl)carbamate, a valuable building block in medicinal chemistry. We will delve into the fundamental principles governing its structure, the strategic synthesis of its stereoisomers, and the analytical methodologies required for their definitive characterization. This document is intended for researchers, scientists, and drug development professionals who leverage stereochemically defined scaffolds to advance molecular design and discovery.

Introduction: The Strategic Importance of the Cyclobutane Scaffold

In drug discovery, the three-dimensional arrangement of atoms is paramount. Stereoisomers of a chiral drug can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[1] The cyclobutane ring, once considered an exotic motif, has gained significant traction as a "bioisostere" for phenyl rings and other common functionalities. Its rigid, puckered nature provides a defined spatial orientation for substituents, enabling precise interaction with biological targets. The title compound, this compound, presents a classic case of 1,2-disubstitution on this scaffold, leading to a rich stereochemical complexity that must be understood and controlled.

This molecule contains two stereogenic centers at positions C1 and C2, giving rise to a maximum of 2² = 4 possible stereoisomers. These exist as two pairs of enantiomers, which are diastereomeric to each other: the cis and trans isomers.

Conformational Analysis: The Puckered Reality of Cyclobutane

A planar cyclobutane ring would suffer from significant torsional strain due to the eclipsing of all C-H bonds.[2] To alleviate this, the ring adopts a non-planar, "puckered" or "butterfly" conformation.[2][3] This puckering creates two distinct substituent positions: axial and pseudo-equatorial. The substituents on a 1,2-disubstituted cyclobutane can thus exist in diaxial, diequatorial, or axial-equatorial arrangements, which directly influences the relative stability of the cis and trans isomers.

-

Trans Isomers : Can adopt a more stable conformation where both large substituents (hydroxyl and N-Boc-carbamate) occupy pseudo-equatorial positions, minimizing steric strain.

-

Cis Isomers : Are constrained to have one pseudo-axial and one pseudo-equatorial substituent, generally resulting in higher steric strain and a different energetic profile.

This conformational preference is not merely theoretical; it is the underlying principle that allows for the differentiation of diastereomers using Nuclear Magnetic Resonance (NMR) spectroscopy, as the dihedral angles between vicinal protons are different, leading to distinct coupling constants (J-values). This synergistic approach, combining computational methods with experimental techniques like NMR and X-ray diffraction, is powerful for in-depth conformational analysis.[4][5]

Synthetic Strategies for Stereocontrol

Achieving stereochemical purity is a primary goal of modern organic synthesis. For this compound, strategies often involve either separating a diastereomeric mixture or, more efficiently, employing a stereoselective synthesis.

Diastereoselective Synthesis

A highly effective approach is the stereoselective reduction of a precursor ketone. For instance, the synthesis of the trans isomer can be achieved with high diastereoselectivity through the biocatalytic reduction of the corresponding ketone using a ketoreductase (KRED) enzyme.[6]

Rationale (Expertise & Experience): Biocatalysis is chosen here for its exceptional stereoselectivity, which often surpasses that of traditional chemical reductants. The enzyme's active site creates a chiral environment that precisely controls the facial delivery of the hydride to the ketone, leading to the preferential formation of one diastereomer. This avoids the need for tedious chromatographic separation of diastereomers later on.

General Protocol for N-Boc Protection

A common step in the synthesis of these compounds is the protection of the amino group. The protocol below is a representative method for introducing the tert-butoxycarbonyl (Boc) group.

Protocol: N-Boc Protection of 2-Aminocyclobutanol

-

Dissolution: Dissolve 2-aminocyclobutanol hydrochloride (1.0 eq) in a 2:1 mixture of 1,4-dioxane and water.

-

Base Addition: Add sodium bicarbonate (NaHCO₃, 1.2 eq) to the solution and cool the mixture to 0 °C in an ice-water bath.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in one portion with vigorous stirring.[7]

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Extract the aqueous residue with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Trustworthiness (Self-Validating System): This protocol includes an in-process control (TLC monitoring) to ensure the reaction goes to completion. The subsequent workup and purification steps are designed to isolate the desired product, and its identity and purity would be confirmed by analytical techniques like NMR and Mass Spectrometry, thus validating the entire process.

Analytical Characterization and Stereochemical Assignment

Unambiguous determination of stereochemistry requires a suite of analytical techniques.

NMR Spectroscopy

¹H NMR is the first and most powerful tool for distinguishing diastereomers. The key diagnostic signals are the methine protons (CH-OH and CH-NBoc). Due to the different dihedral angles in the puckered ring, the coupling constants (³J) between vicinal protons differ significantly between cis and trans isomers.

| Parameter | Typical Observation for cis Isomer | Typical Observation for trans Isomer | Rationale |

| ³J(H1,H2) | Smaller coupling constant | Larger coupling constant | Reflects different H-C1-C2-H dihedral angles. The pseudo-equatorial/pseudo-axial relationship in trans often leads to larger couplings than the axial/equatorial relationship in cis. |

| Chemical Shift | Protons may be more shielded or deshielded depending on the anisotropic effects of the substituents in the fixed conformation. | Different chemical shifts due to the alternate spatial arrangement. |

Note: Specific values depend on the solvent and exact molecular conformation. The use of variable-temperature (VT) NMR can also provide insight into the rotational barriers around the C-N carbamate bond.[8]

Chiral Chromatography

While standard chromatography can separate diastereomers, resolving enantiomers requires a chiral environment. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry standard.[9]

Expertise & Experience: The choice of CSP is critical. For carbamates and alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are often highly effective.[9] The separation mechanism relies on forming transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which have different interaction energies, leading to different retention times.[1]

Protocol: Enantiomeric Resolution by Chiral HPLC

-

Column: Chiralpak® AD-H or similar amylose carbamate-based column.

-

Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Detection: UV at 210 nm (for the carbamate chromophore).

-

Sample Prep: Dissolve a small amount of the racemic cis or trans compound in the mobile phase.

-

Injection & Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as two distinct, ideally baseline-resolved, peaks.

X-Ray Crystallography

For compounds that yield suitable single crystals, X-ray crystallography provides the absolute, unambiguous determination of stereochemistry and solid-state conformation.[10][11] It is the ultimate arbiter in stereochemical assignment, revealing precise bond lengths, bond angles, and the puckering of the cyclobutane ring.[12]

Conclusion

The stereochemistry of this compound is a multifaceted topic that requires a deep understanding of conformational analysis, stereoselective synthesis, and rigorous analytical characterization. Control over its four distinct stereoisomers is crucial for its application in medicinal chemistry, where precise three-dimensional structure dictates biological function. By integrating biocatalytic methods for diastereocontrol and chiral chromatography for enantiomeric resolution, researchers can access each stereoisomer in high purity. The principles and protocols outlined in this guide serve as a foundational framework for professionals working with this and other stereochemically complex molecular scaffolds.

References

-

Jiménez-Osés, G., Corzana, F., Busto, J. H., Pérez-Fernández, M., Peregrina, J. M., & Avenoza, A. (2006). Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study. The Journal of Organic Chemistry, 71(5), 1869–1878. [Link][13]

-

Corzana, F., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. [Link][4][5]

-

ResearchGate. (n.d.). X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a. [Link][14]

-

Ullah, Z., & Jäntschi, L. (2015). Conformational analysis of cycloalkanes. ResearchGate. [Link][3]

-

Chemistry LibreTexts. (2024). Conformations of Cycloalkanes. [Link][2]

-

ResearchGate. (n.d.). X‐ray crystal structure of cyclobutane 3 (CCDC 2183363). [Link][12]

-

ResearchGate. (n.d.). X-ray molecular structure of cyclobutane 2s. [Link][10]

-

Mol-Instincts. (n.d.). Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate. [Link][7]

-

Zell, D., Pillon, G., Iding, H., Stocker, P., Burkhard, J. A., Sirois, L. E., Han, C., & Gosselin, F. (2015). Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol. Organic Letters, 27(31), 8586–8590. [Link][6]

-

Encyclopedia of Separation Science. (n.d.). Chiral Drug Separation. [Link][1]

-

Digital Commons@ETSU. (2023). Publication of Undergraduate Experiments, Development of Additional X-ray Crystallography Experiments, and Proof-of-Concept Cyclopropanation Reactions. [Link][11]

-

Jameson, B., & Glaser, R. (2024). VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate: Utilizing The −CH2CF3 Appendage As A Reporter On E/Z-Isomerization. ChemistrySelect, 9(16). [Link][8]

-

Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2024). Technology Networks. [Link][9]

Sources

- 1. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stereoselective Synthesis of trans-3-Amino-2,2,4,4-tetramethylcyclobutanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. "VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-t" by Brian Jameson and Rainer Glaser [scholarsmine.mst.edu]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 10. researchgate.net [researchgate.net]

- 11. dc.etsu.edu [dc.etsu.edu]

- 12. researchgate.net [researchgate.net]

- 13. Conformational analysis of 2-substituted cyclobutane-alpha-amino acid derivatives. A synergistic experimental and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to tert-butyl N-(2-hydroxycyclobutyl)carbamate: A Versatile Synthetic Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-butyl N-(2-hydroxycyclobutyl)carbamate is a valuable synthetic intermediate, prized for its role in the construction of complex, biologically active molecules. While the compound itself does not possess a defined pharmacological mechanism of action, its strategic importance lies in the versatile 2-hydroxycyclobutylamine scaffold it provides. This scaffold is a key structural motif in a variety of therapeutic agents. This guide elucidates the chemical properties of this compound, its synthetic applications, and the mechanisms of action of notable molecules derived from it. We provide an in-depth look at the strategic use of this building block in medicinal chemistry, supported by detailed protocols and structural analyses.

Introduction: The Role of a Synthetic Intermediate

In drug discovery and development, the journey from a simple chemical starting material to a clinically effective therapeutic is complex. Synthetic intermediates are the foundational components of this process. This compound is one such crucial building block. Its structure, featuring a cyclobutane ring, a hydroxyl group, and a Boc-protected amine, offers a trifecta of chemical functionalities ripe for strategic manipulation.

The cyclobutane motif is of significant interest in medicinal chemistry as it introduces a three-dimensional, sp³-rich character to molecules, which can enhance binding affinity, improve metabolic stability, and fine-tune pharmacokinetic properties.[1][2] The presence of both a hydroxyl and a protected amine group on the cyclobutane ring allows for sequential, controlled chemical modifications, making it a versatile scaffold for building diverse molecular architectures.[3]

Key Structural Features:

-

Cyclobutane Ring: A strained four-membered ring that imparts unique conformational constraints.[1] This can be exploited to orient substituents in precise spatial arrangements for optimal interaction with biological targets.

-

tert-Butoxycarbonyl (Boc) Group: A robust protecting group for the amine, stable under a wide range of reaction conditions but readily removable under acidic conditions.[4] This allows for the selective reaction of other parts of the molecule before revealing the nucleophilic amine for further functionalization.

-

Hydroxyl Group: A versatile functional group that can act as a hydrogen bond donor or acceptor, or be converted into other functionalities such as esters, ethers, or oxidized to a ketone.

This guide will explore the utility of this compound not through a direct biological mechanism of its own, but through its enabling role in the synthesis of molecules with potent and specific mechanisms of action.

The 2-Hydroxycyclobutylamine Scaffold in Bioactive Molecules

The 2-hydroxycyclobutylamine core is a privileged scaffold found in a range of bioactive compounds, including antivirals, enzyme inhibitors, and modulators of cellular signaling pathways. The rigid nature of the cyclobutane ring, combined with the stereochemical possibilities of the hydroxyl and amino substituents, allows for the creation of potent and selective therapeutic agents.

The incorporation of cyclobutane rings into drug candidates is a strategy to create novel intellectual property and to develop bioisosteres of existing pharmacophores, often with improved drug-like properties.[3] Molecules containing this scaffold have demonstrated activity against a variety of targets, underscoring the therapeutic potential unlocked by this unique chemical framework.[5][6][7]

Synthetic Utility and Key Transformations

The primary value of this compound lies in its predictable reactivity, allowing chemists to strategically build molecular complexity. The two main handles for chemical modification are the Boc-protected amine and the hydroxyl group.

Boc Deprotection and Amine Functionalization

The most common initial step is the removal of the Boc protecting group to liberate the free amine. This is typically achieved under acidic conditions, which are orthogonal to many other functional groups, ensuring selective deprotection.

Representative Protocol: Boc Deprotection

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

-

Acidification: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of hydrogen chloride (HCl) in dioxane (e.g., 4M), to the solution at 0 °C.

-

Reaction: Allow the reaction to stir at room temperature for 1-4 hours, monitoring by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture in vacuo to remove the excess acid and solvent. The resulting amine salt can often be used directly in the next step or neutralized with a base to yield the free amine.

Once deprotected, the resulting 2-hydroxycyclobutylamine is a versatile nucleophile for a wide array of subsequent reactions, including:

-

Amide Bond Formation: Coupling with carboxylic acids to form amides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Sulfonamide Formation: Reaction with sulfonyl chlorides to yield sulfonamides.

Modification of the Hydroxyl Group

The hydroxyl group can be modified either before or after the deprotection and functionalization of the amine, providing synthetic flexibility. Common transformations include:

-

Oxidation: Oxidation of the secondary alcohol to a cyclobutanone, which can then undergo further reactions.

-

Esterification: Reaction with acyl chlorides or carboxylic acids to form esters.

-

Etherification: Reaction with alkyl halides or under Mitsunobu conditions to form ethers.

The interplay between these two functional groups allows for the divergent synthesis of a library of compounds from a single, common intermediate.

Case Study: Synthesis of a Hypothetical Kinase Inhibitor

To illustrate the utility of this compound, we will outline a hypothetical synthesis of a kinase inhibitor. Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase, and a side chain that occupies the solvent-exposed region. The 2-hydroxycyclobutylamine moiety can serve as a versatile linker and scaffold for this side chain.

Workflow for Synthesis of a Hypothetical Kinase Inhibitor

Mechanism of Action of the Final Product: Kinase Inhibition

The final synthesized molecule, by virtue of its design, would likely function as an ATP-competitive kinase inhibitor.

-

Hinge Binding: The heterocyclic core (e.g., a pyrimidine) would form hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.

-

Hydrophobic Interactions: The cyclobutane ring and other substituents would occupy hydrophobic pockets within the active site, contributing to binding affinity.

-

Solvent-Front Interactions: The functionalized former hydroxyl group would extend towards the solvent-exposed region of the active site, where it could be tailored to improve selectivity and cell permeability.

Conclusion and Future Perspectives

This compound is a quintessential example of a modern synthetic building block. It lacks a biological mechanism of action on its own, yet it is instrumental in the creation of sophisticated molecules that do. Its value lies in the chemical options it presents to the medicinal chemist: a protected amine for controlled nucleophilic additions and a hydroxyl group for further functionalization, all arranged on a conformationally constrained cyclobutane scaffold. As drug discovery continues to move towards more three-dimensional and sp³-rich chemical matter, the utility of such building blocks will only increase, enabling the synthesis of the next generation of selective and potent therapeutics.

References

- Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. (n.d.). MDPI.

- Representative cyclobutane-containing bioactive molecules. (n.d.).

- Examples of bioactive natural products containing cyclobutane ring. (n.d.).

- Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2024).

- Bioactive molecules containing cyclobutane ring elements. (n.d.).

- The Chemistry of tert-Butyl N-hydroxycarbamate: Applications in Synthesis. (n.d.). CymitQuimica.

- Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. (2023).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Introduction: The Strategic Combination of Cyclobutane and Carbamate Moieties in Medicinal Chemistry

An In-depth Technical Guide to Cyclobutyl Carbamate Derivatives for Drug Discovery Professionals

In the landscape of modern drug discovery, the pursuit of novel chemical scaffolds that offer unique structural and functional properties is paramount. Among the vast array of molecular building blocks, cyclobutyl carbamate derivatives have emerged as a compelling class of compounds. This guide provides a comprehensive technical overview of their synthesis, structure-activity relationships (SAR), and therapeutic applications, tailored for researchers, scientists, and drug development professionals.

The carbamate functional group (-O-CO-NH-), an amide-ester hybrid, is a cornerstone of medicinal chemistry. Its prevalence stems from its exceptional chemical and proteolytic stability, its ability to act as a peptide bond surrogate, and its capacity to permeate cell membranes.[1][2] The carbamate moiety's unique electronic structure imposes conformational restrictions and facilitates hydrogen bonding, allowing for fine-tuning of interactions with biological targets.[1][3] It is a key structural feature in numerous approved drugs for a wide range of diseases, including cancer, Alzheimer's disease, and viral infections.[2]

Paired with the carbamate is the cyclobutane ring, a four-membered cycloalkane that has gained significant traction in drug design.[4] Its strained, non-planar structure provides a rigid and three-dimensionally defined scaffold that is distinct from more common five- and six-membered rings. This unique geometry can confer favorable properties such as improved metabolic stability and binding affinity, making it an invaluable intermediate for creating novel therapeutic agents.[4][5]

The strategic fusion of these two moieties creates cyclobutyl carbamate derivatives—a class of molecules with significant potential for modulating biological systems, particularly as enzyme inhibitors. This guide delves into the core chemical and biological principles governing these compounds, offering field-proven insights into their design and application.

PART 1: Synthesis of Cyclobutyl Carbamate Derivatives

The synthesis of cyclobutyl carbamate derivatives is accessible through several established methodologies for carbamate formation, adapted for cyclobutane-containing precursors. The choice of synthetic route is dictated by the availability of starting materials and the desired substitution pattern on both the cyclobutyl ring and the carbamate group.

Core Synthetic Strategies

The most common approaches leverage a cyclobutyl amine or a cyclobutyl alcohol as the key starting material. General methods for carbamate synthesis include:

-

Reaction with Activated Carbonates: Amines readily react with activated carbonates, such as those derived from p-nitrophenyl chloroformate (PNPCOCl), to form the corresponding carbamate.[1][3]

-

Reaction with Isocyanates: Alcohols react with isocyanates to yield carbamates. This method is direct but requires the synthesis of the appropriate isocyanate precursor.

-

Rearrangement Reactions: Classical name reactions like the Curtius and Hofmann rearrangements can transform carboxylic acid derivatives or primary amides, respectively, into an isocyanate intermediate, which is then trapped by an alcohol to form the carbamate.[1][3]

-

Boc-Protection: A widely used method in peptide and organic synthesis involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O). This specific reaction forms a tert-butyl carbamate (Boc-protected amine), a stable and common derivative.[6]

Exemplary Protocol: Synthesis of tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate

This protocol details a common and reliable method for synthesizing a Boc-protected cyclobutyl carbamate derivative, a versatile intermediate for further chemical elaboration.[6] The causality behind the experimental choices lies in ensuring high yield and purity while preventing side reactions. The use of a controlled low temperature, for instance, is critical to minimize potential racemization or degradation of the starting materials.[6]

Step-by-Step Methodology:

-

Dissolution: Dissolve cis-2-(hydroxymethyl)cyclobutylamine (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM), in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the reaction mixture to 0–5°C using an ice bath. This is crucial to control the exothermicity of the reaction and maintain the stability of the reactants.

-

Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) to the cooled solution. The slight excess of Boc₂O ensures the complete conversion of the starting amine.

-

Reaction: Allow the reaction to stir at 0–5°C and then warm to room temperature, monitoring progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate.[6]

Visualization of Synthetic Workflow

Caption: Workflow for the synthesis of a Boc-protected cyclobutyl carbamate.

PART 2: Biological Activity and Therapeutic Mechanisms

The unique structural features of cyclobutyl carbamates make them potent modulators of various biological targets, most notably enzymes. Their mechanism of action often involves covalent modification of active site residues, leading to potent and often irreversible inhibition.

Enzyme Inhibition: A Primary Therapeutic Strategy

Carbamates are well-established inhibitors of several enzyme classes, particularly serine hydrolases.[7] The carbamate moiety acts as a "warhead" that covalently modifies the catalytic serine residue in the enzyme's active site. This process, known as carbamylation, renders the enzyme inactive.

Mechanism of Serine Hydrolase Inhibition:

-

Binding: The inhibitor first binds non-covalently to the enzyme's active site. The cyclobutyl group and other substituents play a crucial role in establishing complementarity and affinity for the binding pocket.

-

Nucleophilic Attack: The catalytic serine's hydroxyl group performs a nucleophilic attack on the electrophilic carbonyl carbon of the carbamate.

-

Carbamylation: This attack leads to the formation of a stable, carbamylated enzyme intermediate and the displacement of the alcohol/phenol leaving group.

-

Inactivation: The resulting covalent bond is typically very stable and hydrolyzes extremely slowly, if at all, leading to prolonged or irreversible inhibition of the enzyme.[7]

This mechanism is central to the activity of carbamate-based drugs like rivastigmine, which inhibits acetylcholinesterase and butyrylcholinesterase for the treatment of Alzheimer's disease.[2][8]

Visualization of Inhibition Mechanism

Caption: General mechanism of serine hydrolase inhibition by a carbamate.

Therapeutic Areas of Interest

While specific approved drugs that are explicitly cyclobutyl carbamates are not widespread, the principles of their design are applied in various fields. The cyclobutyl moiety has been explored in the development of inhibitors for targets such as HCV NS3/4A protease.[1][3] Furthermore, carbamates are investigated as inhibitors for fatty acid amide hydrolase (FAAH) for pain and anxiety, and as cholinesterase inhibitors for neurodegenerative diseases.[7][9][10] The unique scaffold of cyclobutyl carbamates makes them attractive candidates for discovery programs in:

-

Oncology: Targeting enzymes involved in cancer cell proliferation or survival.[11]

-

Neuroscience: Developing selective inhibitors for enzymes in the central nervous system.[4]

-

Infectious Diseases: Designing inhibitors for viral or bacterial enzymes.

PART 3: Structure-Activity Relationships (SAR)

The biological activity of cyclobutyl carbamate derivatives can be systematically optimized by modifying their chemical structure. Understanding the SAR provides a rational basis for designing more potent, selective, and metabolically stable compounds.

Key Structural Modifications

-

Cyclobutane Ring Substitution: The stereochemistry (cis/trans) and placement of substituents on the cyclobutane ring are critical. These modifications alter the molecule's three-dimensional shape, influencing how it fits into a target's binding site. For example, the cis configuration of tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate introduces specific steric constraints that influence its reactivity.[6]

-

Carbamate N-Substitution: The group attached to the carbamate nitrogen can be varied to modulate hydrogen bonding interactions, lipophilicity, and metabolic stability.

-

Carbamate O-Substitution: The nature of the leaving group (the "O-side" of the carbamate) directly impacts the electrophilicity and reactivity of the carbamate carbonyl. Studies on other carbamate classes have shown that electron-donating substituents on an O-aryl ring can increase hydrolytic stability, a key factor in pharmacokinetic optimization.[12][13]

Data Presentation: Hypothetical SAR Table

The following table summarizes hypothetical SAR data for a generic cyclobutyl carbamate scaffold to illustrate these principles. The goal is to optimize inhibitory activity (represented by a lower IC₅₀ value) against a target enzyme.

| Compound ID | Cyclobutane Moiety (R¹) | Carbamate N-Substituent (R²) | Enzyme IC₅₀ (nM) | Rationale / Insight |

| 1a | -H | -Methyl | 500 | Baseline compound. |

| 1b | 3-Fluoro (cis) | -Methyl | 250 | Introduction of a halogen may enhance binding through specific interactions. |

| 1c | 3-Fluoro (trans) | -Methyl | 600 | Demonstrates the critical importance of stereochemistry for optimal fit. |

| 1d | -H | -Ethyl | 450 | Increasing alkyl size slightly reduces potency, suggesting a constrained pocket. |

| 1e | -H | -Cyclopropyl | 150 | Small, rigid ring may provide a better fit in the binding site. |

| 1f | 3-Fluoro (cis) | -Cyclopropyl | 50 | Optimal Compound: Combines favorable ring substitution and N-substituent. |

Conclusion and Future Perspectives

Cyclobutyl carbamate derivatives represent a structurally unique and synthetically accessible class of compounds with significant therapeutic potential. Their value lies in the synergistic combination of the carbamate group's proven utility as a stable, reactive moiety for enzyme inhibition and the cyclobutane ring's distinct three-dimensional scaffold. By understanding the principles of their synthesis, mechanism of action, and structure-activity relationships, drug discovery teams can rationally design novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles.

Future research in this area will likely focus on:

-

Exploring Novel Scaffolds: Synthesizing more complex and diverse cyclobutane cores to probe new chemical space.

-

Target Deconvolution: Identifying new biological targets for this compound class beyond traditional serine hydrolases.

This guide serves as a foundational resource for harnessing the potential of cyclobutyl carbamates in the ongoing quest for next-generation therapeutics.

References

-

Structures of the two novel series of carbamate derivatives cis-and trans-2-arylaminocyclohexyl N,N-dimethylcarbamates. ResearchGate. Available at: [Link]

-

Ghosh, A. K., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

-

Ghosh, A. K., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Available at: [Link]

-

Tomašković, L., et al. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PubMed Central. Available at: [Link]

-

Bradbury, J. A., et al. (2024). Accelerated Discovery of Carbamate Cbl-b Inhibitors Using Generative AI Models and Structure-Based Drug Design. PubMed. Available at: [Link]

-

Vacondio, F., et al. (2009). Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. PubMed. Available at: [Link]

-

Metcalf, R. L. (1971). Structure—activity relationships for insecticidal carbamates. PubMed Central. Available at: [Link]

-

Ren, S., et al. (2022). Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. Available at: [Link]

-

Vacondio, F., et al. (2009). Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors: chemical and biological stability. SciSpace. Available at: [Link]

-

Xu, S., et al. (2015). Synthesis and cytotoxic activity on human cancer cells of carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin. PubMed. Available at: [Link]

-

Wang, Z., et al. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv. Available at: [Link]

-

Bajda, M., et al. (2018). Novel carbamate derivatives as selective butyrylcholinesterase inhibitors. PubMed. Available at: [Link]

-

Hrubša, M., et al. (2022). Resveratrol-Based Carbamates as Selective Butyrylcholinesterase Inhibitors: Design, Synthesis, Computational Study and Biometal Complexation Capability. MDPI. Available at: [Link]

-

Alexander, J. P., & Cravatt, B. F. (2006). Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes. PubMed Central. Available at: [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. tert-butyl N-[cis-2-(hydroxymethyl)cyclobutyl]carbamate (1639216-79-7) for sale [vulcanchem.com]

- 7. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Resveratrol-Based Carbamates as Selective Butyrylcholinesterase Inhibitors: Design, Synthesis, Computational Study and Biometal Complexation Capability | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Novel carbamate derivatives as selective butyrylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and cytotoxic activity on human cancer cells of carbamate derivatives of 4β-(1,2,3-triazol-1-yl)podophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. Accelerated Discovery of Carbamate Cbl-b Inhibitors Using Generative AI Models and Structure-Based Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of N-Boc-2-hydroxycyclobutylamine: A Technical Guide for Researchers

Introduction: Unveiling a Versatile Building Block

In the intricate world of medicinal chemistry and drug development, the demand for novel molecular scaffolds with precise three-dimensional architectures is perpetual. N-Boc-2-hydroxycyclobutylamine, a bifunctional molecule incorporating a protected amine and a hydroxyl group on a cyclobutane ring, represents a valuable building block for the synthesis of complex chemical entities. The cyclobutane motif, once considered an exotic curiosity, is now recognized as a "bioisostere" of larger rings and acyclic fragments, capable of conferring unique conformational constraints and metabolic stability to drug candidates. This guide provides a comprehensive overview of the core physical properties of N-Boc-2-hydroxycyclobutylamine, offering a blend of predicted data, insights from analogous structures, and detailed experimental protocols to empower researchers in their synthetic endeavors.

While specific experimental data for N-Boc-2-hydroxycyclobutylamine (CAS 1824118-02-6) is not extensively available in peer-reviewed literature, this guide leverages established principles of physical organic chemistry and data from closely related analogs to provide a robust predictive framework.

Predicted Physicochemical Properties

The physical properties of a molecule are dictated by its structure. The presence of both a hydrogen bond donor (hydroxyl and N-H groups) and acceptor (hydroxyl and carbonyl oxygens), along with the nonpolar tert-butyl group, suggests that N-Boc-2-hydroxycyclobutylamine will exhibit moderate polarity and solubility in a range of organic solvents.

| Property | Predicted Value/Range | Rationale and Comparative Insights |

| Molecular Formula | C₉H₁₇NO₃ | Based on its chemical structure. |

| Molecular Weight | 187.24 g/mol | Calculated from the molecular formula.[1] |

| Appearance | White to off-white solid | N-Boc protected amino alcohols are typically crystalline solids at room temperature.[2] |

| Melting Point | 85 - 105 °C | Estimated based on isomers such as cis-tert-butyl (3-hydroxycyclobutyl)carbamate (m.p. 117 °C) and the general melting point range of similar N-Boc protected amino alcohols.[3][4] The exact melting point will depend on the cis/trans stereochemistry of the substituents on the cyclobutane ring. |

| Boiling Point | > 250 °C (decomposes) | High boiling points are expected due to hydrogen bonding. N-Boc protected amines often decompose at elevated temperatures.[5] |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and ethyl acetate. Sparingly soluble in water. Insoluble in hexanes. | The hydroxyl and N-H groups facilitate solubility in polar protic and aprotic solvents. The bulky, nonpolar Boc group and the hydrocarbon ring limit aqueous solubility.[5] |

Diagram 1: Logical Relationship of Structural Features to Physical Properties

Caption: Interplay of functional groups and their impact on key physical properties.

Spectroscopic Characterization: A Predictive Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex in the aliphatic region due to the cyclobutane ring protons. Key diagnostic signals include:

-

~1.45 ppm (singlet, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector. This is a characteristic and easily identifiable peak.[6]

-

A broad singlet for the N-H proton: The chemical shift of this proton is concentration and solvent dependent.

-

Multiplets for the cyclobutane ring protons: These will appear in the upfield region, and their exact chemical shifts and coupling patterns will be dependent on the stereochemistry (cis/trans) of the substituents.

-

A multiplet for the proton attached to the hydroxyl-bearing carbon (CH-OH).

-

A broad singlet for the hydroxyl proton (-OH): This signal's position is also variable and it can be exchanged with D₂O.

¹³C NMR: The carbon NMR will provide information on the carbon framework.

-

~155-156 ppm: The carbonyl carbon of the Boc group.[7]

-

~79-80 ppm: The quaternary carbon of the tert-butyl group.[7]

-

~28 ppm: The three equivalent methyl carbons of the tert-butyl group.[7]

-

Signals for the four cyclobutane carbons: Their chemical shifts will be in the aliphatic region, with the carbon bearing the hydroxyl group and the carbon bearing the N-Boc group appearing more downfield.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibrations of the N-H, O-H, and C=O bonds.

-

~3400 cm⁻¹ (broad): O-H stretching vibration of the hydroxyl group, broadened due to hydrogen bonding.

-

~3300 cm⁻¹ (medium): N-H stretching vibration of the carbamate.

-

~2850-3000 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1680-1700 cm⁻¹ (strong): C=O stretching vibration of the carbamate carbonyl group.[8]

Mass Spectrometry (MS)

In mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 188.13 would be expected. A common fragmentation pattern for N-Boc protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[9][10] Therefore, fragment ions at m/z 132.09 (M+H - C₄H₈)⁺ and m/z 88.07 (M+H - C₅H₉O₂)⁺ would be anticipated.

Methodologies: Experimental Determination of Physical Properties

To ensure the scientific rigor of any research, experimentally determined data is paramount. The following are detailed, self-validating protocols for determining the key physical properties of N-Boc-2-hydroxycyclobutylamine.

Melting Point Determination

Objective: To determine the temperature range over which the solid N-Boc-2-hydroxycyclobutylamine transitions to a liquid, providing an indication of its purity.

Diagram 2: Workflow for Melting Point Determination

Caption: A stepwise process for accurate melting point measurement.

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.[4]

-

Observation and Recording: Record the temperature at which the first droplet of liquid is observed (T1) and the temperature at which the entire sample has melted (T2). A pure compound will have a sharp melting range of 1-2°C.[11]

Solubility Determination (Qualitative)

Objective: To determine the solubility of N-Boc-2-hydroxycyclobutylamine in a range of common laboratory solvents.

Procedure:

-

Sample Dispensing: Place a small, known amount of the compound (e.g., 10 mg) into a series of small, labeled test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different solvent (e.g., water, methanol, dichloromethane, hexane).

-

Agitation: Vigorously agitate each mixture for 1-2 minutes using a vortex mixer.[5]

-

Observation: Visually inspect each tube. If the solid has completely dissolved, the compound is soluble. If solid remains, it is sparingly soluble or insoluble.

Conclusion: A Foundation for Future Discovery